Alanine, N-(6-deoxy-L-mannosyl)-, 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide, L-
Description
The compound Alanine, N-(6-deoxy-L-mannosyl)-, 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide, L- (hereafter referred to as Compound A) is a cardenolide-amino acid conjugate. Its structure comprises:
- A 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide core, a steroidal framework common to cardiac glycosides.
- A 6-deoxy-L-mannosyl sugar moiety linked to an L-alanine residue via an ester bond at the C-3 position.
Cardenolides are known for their biological activities, including inhibition of Na+/K+-ATPase and cytotoxic effects. The conjugation with an amino acid-sugar hybrid in Compound A may modulate solubility, bioavailability, or target specificity .
Properties
CAS No. |
81072-30-2 |
|---|---|
Molecular Formula |
C32H49NO9 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(2,3,4,5-tetrahydroxyhexylideneamino)propanoate |
InChI |
InChI=1S/C32H49NO9/c1-17(33-15-25(35)28(38)27(37)18(2)34)29(39)42-21-7-10-30(3)20(14-21)5-6-24-23(30)8-11-31(4)22(9-12-32(24,31)40)19-13-26(36)41-16-19/h13,15,17-18,20-25,27-28,34-35,37-38,40H,5-12,14,16H2,1-4H3 |
InChI Key |
ONLWCNPBMWHHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C=NC(C)C(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C)O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound Alanine, N-(6-deoxy-L-mannosyl)-, 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide, L- is a complex molecule that combines amino acid and glycosylation elements, potentially influencing its biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Amino Acid Component : Alanine, a non-polar amino acid involved in various metabolic processes.
- Glycosylation : The presence of a 6-deoxy-L-mannosyl group may enhance solubility and bioactivity.
- Steroidal Component : The 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide moiety suggests potential interactions with steroid receptors.
Table 1: Structural Components
| Component | Description |
|---|---|
| Amino Acid | Alanine |
| Sugar Moiety | 6-deoxy-L-mannosyl |
| Steroid Structure | 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide |
Pharmacological Effects
Research indicates that compounds similar to Alanine, N-(6-deoxy-L-mannosyl)- , particularly those with glycosylated amino acids and steroidal structures, exhibit various biological activities:
- Antioxidant Activity : Glycosylated compounds often demonstrate enhanced antioxidant properties, which can protect cells from oxidative stress.
- Immunomodulatory Effects : Some studies suggest that glycosylation can influence immune responses, potentially aiding in the treatment of autoimmune diseases.
- Anti-inflammatory Properties : Compounds with steroidal structures are known for their anti-inflammatory effects.
The mechanisms through which this compound exerts its biological effects may include:
- Receptor Binding : The steroidal component may interact with steroid hormone receptors, influencing gene expression and cellular responses.
- Enzyme Inhibition : Glycosylated amino acids can act as enzyme inhibitors in metabolic pathways, affecting the overall metabolism of cells.
Case Studies and Research Findings
- Study on Immunomodulatory Effects :
- Antioxidant Activity Assessment :
- Inflammation Model :
Table 2: Summary of Biological Activities
Scientific Research Applications
The compound "Alanine, N-(6-deoxy-L-mannosyl)-, 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide, L-" is a complex molecule potentially relevant in various scientific research applications. However, the specific applications of this compound are not widely documented in the available literature. Below is an exploration of its potential applications based on related compounds and general principles in medicinal chemistry and biochemistry.
Medicinal Chemistry
- Antimicrobial Activity : Compounds featuring sugar moieties have been studied for their ability to inhibit bacterial growth. The presence of the alanine and cardenolide structures may enhance this activity through unique mechanisms.
- Anticancer Properties : Similar compounds have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The specific interaction of the sugar portion with cell surface receptors may facilitate targeted drug delivery.
Biotechnology
- Drug Development : The unique structural characteristics can be utilized in the design of new drugs. The sugar component could improve solubility and bioavailability, while the cardenolide structure might provide specific biological activity.
- Enzyme Inhibition : Research indicates that compounds with sugar and steroid-like structures can act as enzyme inhibitors, which could be beneficial in treating diseases where enzyme regulation is crucial.
Nutraceuticals
- Health Supplements : Given the bioactive nature of similar compounds, there is potential for this compound to be developed into dietary supplements aimed at improving health outcomes related to metabolic disorders or inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Cardenolide Modifications
The 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide backbone is critical for bioactivity. Evidence highlights:
- Digitoxigenin (LMST01120001): The simplest analogue with 3β,14β-dihydroxy groups. It lacks sugar or amino acid conjugates, resulting in lower solubility but retained Na+/K+-ATPase inhibition .
- Gitoxigenin (LMST01120003): Adds a 16β-hydroxyl group, enhancing polarity but reducing cytotoxicity compared to Digitoxigenin .
- Compound A: The 3β,14-dihydroxy configuration aligns with active cardenolides, while the alanine-mannose ester may improve tissue targeting .
Table 1: Core Structure Comparison
| Compound | Core Substituents | Molecular Weight (g/mol) | Key Bioactivity |
|---|---|---|---|
| Digitoxigenin | 3β,14β-dihydroxy | 374.25 | Na+/K+-ATPase inhibition |
| Gitoxigenin | 3β,14β,16β-trihydroxy | 390.24 | Moderate cytotoxicity |
| Compound A | 3β,14-dihydroxy + alanine-mannose | ~552.65 (estimated) | ICAM-1 inhibition, cytotoxicity |
Glycosylation and Amino Acid Conjugation
Sugar and amino acid moieties influence pharmacokinetics:
- Adonitoxin (LMST01120020): Contains a 6-deoxy-α-L-mannopyranosyloxy group but lacks amino acid conjugation. Shows moderate cytotoxicity in cancer cells .
- Neriifolin (LMST01120021): Features a 3-O-methyl-α-L-glucopyranosyl group. The methyl group enhances metabolic stability but may reduce binding affinity .
- Digitoxigenin-3-beta-L-glucosylglycyl ester : Conjugated with glycine instead of alanine. Glycine’s smaller side chain may limit membrane penetration compared to alanine .
Table 2: Sugar and Amino Acid Modifications
| Compound | Sugar/Amino Acid Moiety | Key Structural Feature | Bioactivity Impact |
|---|---|---|---|
| Adonitoxin | 6-deoxy-α-L-mannose | No amino acid; pure glycoside | Moderate cytotoxicity |
| Neriifolin | 3-O-methyl-α-L-glucose | Methylation enhances lipophilicity | Improved metabolic stability |
| Compound A | 6-deoxy-L-mannosyl-L-alanine | Amino acid ester enhances solubility | Targeted delivery potential |
| Digitoxigenin-glycyl | β-L-glucosylglycine | Glycine’s minimal side chain | Reduced cellular uptake |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
